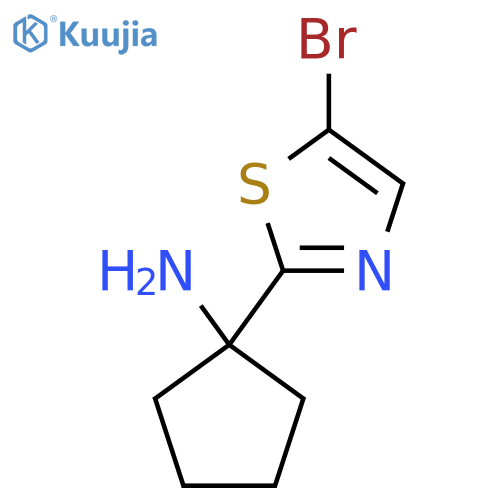

Cas no 1520938-57-1 (1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine)

1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine

- 1520938-57-1

- EN300-1910069

- AKOS015565277

-

- インチ: 1S/C8H11BrN2S/c9-6-5-11-7(12-6)8(10)3-1-2-4-8/h5H,1-4,10H2

- InChIKey: HJAARAUEXMRABH-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C2(CCCC2)N)S1

計算された属性

- せいみつぶんしりょう: 245.98263g/mol

- どういたいしつりょう: 245.98263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 67.2Ų

1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1910069-10.0g |

1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine |

1520938-57-1 | 10g |

$5774.0 | 2023-05-24 | ||

| Enamine | EN300-1910069-0.05g |

1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine |

1520938-57-1 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1910069-0.5g |

1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine |

1520938-57-1 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1910069-2.5g |

1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine |

1520938-57-1 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1910069-0.25g |

1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine |

1520938-57-1 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1910069-5.0g |

1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine |

1520938-57-1 | 5g |

$3894.0 | 2023-05-24 | ||

| Enamine | EN300-1910069-1.0g |

1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine |

1520938-57-1 | 1g |

$1343.0 | 2023-05-24 | ||

| Enamine | EN300-1910069-1g |

1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine |

1520938-57-1 | 1g |

$986.0 | 2023-09-18 | ||

| Enamine | EN300-1910069-5g |

1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine |

1520938-57-1 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1910069-0.1g |

1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine |

1520938-57-1 | 0.1g |

$867.0 | 2023-09-18 |

1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine 関連文献

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amineに関する追加情報

Introduction to 1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine (CAS No. 1520938-57-1)

1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine (CAS No. 1520938-57-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated thiazole ring and a cyclopentylamine moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a common motif in many biologically active molecules. The presence of the bromine atom at the 5-position of the thiazole ring in 1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine can significantly influence the compound's physicochemical properties and biological activity. For instance, bromine substitution can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.

The cyclopentylamine moiety is another key structural feature of this compound. Amines are known to play crucial roles in many biological processes, including neurotransmission and receptor binding. The cyclopentyl ring provides additional steric bulk and conformational flexibility, which can affect the compound's binding affinity to specific protein targets. This combination of structural elements makes 1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine a promising candidate for various therapeutic applications.

Recent studies have explored the potential therapeutic applications of 1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine. One notable area of research is its activity as an inhibitor of specific enzymes involved in disease pathways. For example, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The researchers found that the bromine substitution on the thiazole ring played a critical role in enhancing the compound's inhibitory potency.

In addition to its enzymatic inhibition properties, 1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and asthma are characterized by excessive production of pro-inflammatory cytokines and mediators. Preclinical studies have shown that this compound can effectively reduce inflammation by modulating the expression of these cytokines and mediators. The mechanism underlying this anti-inflammatory effect is thought to involve interactions with specific cellular signaling pathways.

The safety profile of 1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine is another important aspect of its evaluation as a potential therapeutic agent. Toxicity studies conducted in vitro and in animal models have demonstrated that this compound exhibits low toxicity at therapeutic concentrations. However, further investigations are needed to fully understand its long-term safety and potential side effects.

In conclusion, 1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine (CAS No. 1520938-57-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, including the brominated thiazole ring and cyclopentylamine moiety, contribute to its favorable physicochemical properties and biological activity. Ongoing research continues to explore its potential as an inhibitor of disease-related enzymes and an anti-inflammatory agent, making it a valuable candidate for further development in drug discovery and pharmaceutical research.

1520938-57-1 (1-(5-bromo-1,3-thiazol-2-yl)cyclopentan-1-amine) 関連製品

- 1932492-26-6((2S,3S)-N-methyl-2-(1-methyl-1H-pyrazol-3-yl)oxolan-3-amine)

- 66549-33-5(6-(3-methylphenyl)pyridazin-3-ol)

- 2489456-32-6(2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 133788-85-9(2-Fluoro-6-hydroxy-3-methylbenzoic acid)

- 1361529-52-3(3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine)

- 855643-01-5(4-(2,6-dimethylpyridin-4-yl)methylaniline)

- 1805486-57-0(3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-6-sulfonyl chloride)

- 861084-02-8(2-Bromo-6-methoxyaniline hydrochloride)

- 2228258-88-4((1-{6,6-dimethylbicyclo3.1.1heptan-2-yl}cyclopropyl)methanamine)

- 2679832-48-3((2S)-2-[N-(4-chlorophenyl)-2,2,2-trifluoroacetamido]propanoic acid)